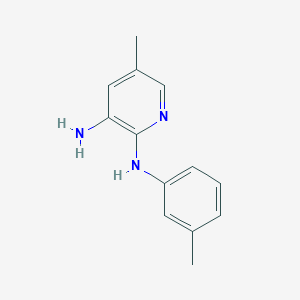
4-(Isoquinolin-4-yl)but-3-yn-1-ol
Vue d'ensemble
Description
4-(Isoquinolin-4-yl)but-3-yn-1-ol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-4-yl)but-3-yn-1-ol typically involves the coupling of isoquinoline derivatives with alkynes. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodoisoquinoline with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Isoquinolin-4-yl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form a saturated or partially saturated compound.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(4-Isoquinolinyl)-3-butyn-1-one.
Reduction: Formation of this compound or 4-(4-Isoquinolinyl)-3-butene-1-ol.
Substitution: Formation of various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
4-(Isoquinolin-4-yl)but-3-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Isoquinolin-4-yl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Quinolinol: Another isoquinoline derivative with similar structural features.
4-Isoquinolineboronic acid: Used in various chemical reactions and has similar reactivity.
4-(Isoquinolin-4-yl)benzoic acid: Shares the isoquinoline core structure .
Uniqueness
4-(Isoquinolin-4-yl)but-3-yn-1-ol is unique due to its butyn-1-ol moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
4-isoquinolin-4-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C13H11NO/c15-8-4-3-6-12-10-14-9-11-5-1-2-7-13(11)12/h1-2,5,7,9-10,15H,4,8H2 |
Clé InChI |
ZVYJJUGYMFBBJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC=C2C#CCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Imidazolidinone,1-benzo[b]thien-5-yl-3-(3-pyridinyl)-](/img/structure/B8493503.png)


![N-[2-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl]acetamide](/img/structure/B8493527.png)




![6-(2-methyl-1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8493579.png)

![2-Chloro-5-[(methylsulfinyl)methyl]pyridine](/img/structure/B8493597.png)



